5-Ethyl-2,4-dimethylaniline hydrochloride
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Overview
Description
5-Ethyl-2,4-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, featuring ethyl and dimethyl substituents on the benzene ring. This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylaniline with ethyl halides under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of nitro compounds followed by alkylation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process, leading to higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-Ethyl-2,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile. The compound’s effects are mediated through its ability to donate electrons to electrophilic species, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Lacks the ethyl substituent, making it less sterically hindered.
5-Ethyl-2-methylaniline: Contains only one methyl group, resulting in different reactivity and properties.
N,N-Dimethylaniline: Features two methyl groups on the nitrogen atom, altering its basicity and reactivity.
Uniqueness
5-Ethyl-2,4-dimethylaniline hydrochloride is unique due to the presence of both ethyl and dimethyl substituents on the benzene ring
Properties
IUPAC Name |
5-ethyl-2,4-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-4-9-6-10(11)8(3)5-7(9)2;/h5-6H,4,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSGNBFBRPNWIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670349 |
Source
|
Record name | 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-51-6 |
Source
|
Record name | 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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